molecular formula C11H21ClN2O B12755008 (E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride CAS No. 139886-07-0

(E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride

Cat. No.: B12755008
CAS No.: 139886-07-0
M. Wt: 232.75 g/mol
InChI Key: AMIPJRWJKZIMEG-NBYYMMLRSA-N
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Description

(E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride is a chemical compound with a complex structure that includes a pyridine ring, a butyl group, and an O-methyloxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride typically involves multiple steps. The starting material is often a pyridine derivative, which undergoes a series of reactions including alkylation, reduction, and oximation. The final step involves the formation of the hydrochloride salt to increase the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, (E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

The compound’s potential medicinal properties are of interest in drug discovery and development. It may exhibit biological activities that could be harnessed for therapeutic purposes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of (E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring may also participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1,2,5,6-Tetrahydropyridine-3-carbaldehyde (E)-O-methyloxime hydrochloride
  • 1-Butyl-1,2,5,6-Tetrahydropyridine-3-carbaldehyde (E)-O-methyloxime hydrochloride

Uniqueness

(E)-1,2,5,6-Tetrahydro-1-butyl-3-pyridinecarboxaldehyde O-methyloxime, monohydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to similar compounds.

Properties

CAS No.

139886-07-0

Molecular Formula

C11H21ClN2O

Molecular Weight

232.75 g/mol

IUPAC Name

(E)-1-(1-butyl-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride

InChI

InChI=1S/C11H20N2O.ClH/c1-3-4-7-13-8-5-6-11(10-13)9-12-14-2;/h6,9H,3-5,7-8,10H2,1-2H3;1H/b12-9+;

InChI Key

AMIPJRWJKZIMEG-NBYYMMLRSA-N

Isomeric SMILES

CCCCN1CCC=C(C1)/C=N/OC.Cl

Canonical SMILES

CCCCN1CCC=C(C1)C=NOC.Cl

Origin of Product

United States

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